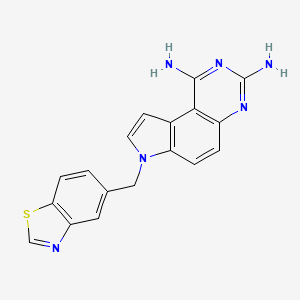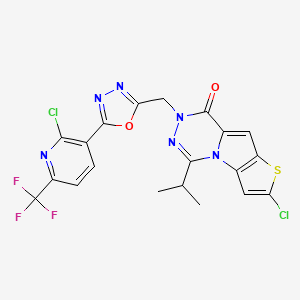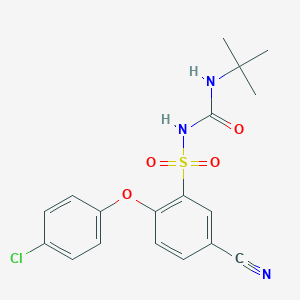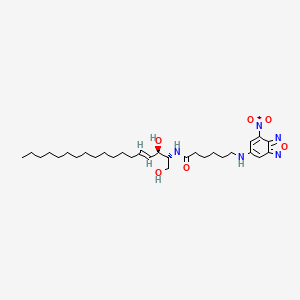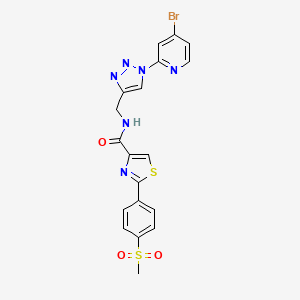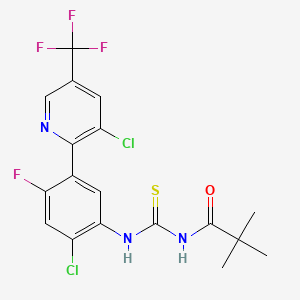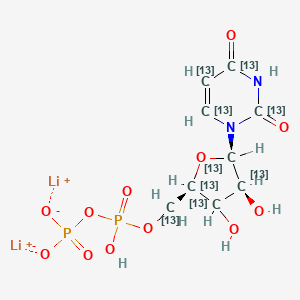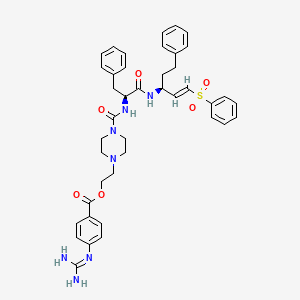
Ctsl/B-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ctsl/B-IN-1 is a bispecific inhibitor targeting host viral spike cleaver proteins cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This compound has shown significant potential in blocking the entry pathways of SARS-CoV-2, making it a promising candidate for antiviral research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ctsl/B-IN-1 involves the use of peptidomimetic α-ketoamide compounds. The crystal structures of human cathepsin L and cathepsin B in complex with these compounds reveal covalent binding, which is crucial for their inhibitory activity .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis of peptidomimetic compounds, followed by purification and crystallization to ensure high purity and efficacy .
化学反应分析
Types of Reactions
Ctsl/B-IN-1 primarily undergoes inhibition reactions where it binds covalently to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking viral entry into host cells .
Common Reagents and Conditions
The synthesis of this compound involves the use of α-ketoamide compounds, which are known for their ability to form covalent bonds with cysteine proteases. The reaction conditions typically include controlled temperature and pH to ensure optimal binding and inhibition .
Major Products Formed
The major product formed from the reaction of this compound with cathepsin L and cathepsin B is a stable inhibitor-protease complex, which effectively blocks the proteolytic activity of these enzymes .
科学研究应用
Ctsl/B-IN-1 has been extensively studied for its potential in antiviral research, particularly in the context of SARS-CoV-2. It has shown efficacy in blocking viral entry pathways, making it a valuable tool in the development of broad-spectrum antiviral therapies . Additionally, its inhibitory effects on cathepsin L and cathepsin B make it a potential candidate for research in cancer and other diseases where these proteases play a critical role .
作用机制
Ctsl/B-IN-1 exerts its effects by covalently binding to the active sites of cathepsin L and cathepsin B. This binding prevents the cleavage of viral spike proteins, thereby blocking the entry of the virus into host cells. The molecular targets of this compound include the cysteine residues in the active sites of these proteases, which are crucial for their enzymatic activity .
相似化合物的比较
Similar Compounds
14a and 14b: These are peptidomimetic α-ketoamide compounds that also target cathepsin L and calpain-1.
Uniqueness
Ctsl/B-IN-1 is unique in its dual inhibition of both cathepsin L and cathepsin B, as well as transmembrane serine protease 2. This bispecific inhibition provides a synergistic antiviral effect, making it a potent candidate for broad-spectrum antiviral therapy .
属性
分子式 |
C41H47N7O6S |
|---|---|
分子量 |
765.9 g/mol |
IUPAC 名称 |
2-[4-[[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperazin-1-yl]ethyl 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C41H47N7O6S/c42-40(43)45-34-20-17-33(18-21-34)39(50)54-28-27-47-23-25-48(26-24-47)41(51)46-37(30-32-12-6-2-7-13-32)38(49)44-35(19-16-31-10-4-1-5-11-31)22-29-55(52,53)36-14-8-3-9-15-36/h1-15,17-18,20-22,29,35,37H,16,19,23-28,30H2,(H,44,49)(H,46,51)(H4,42,43,45)/b29-22+/t35-,37-/m0/s1 |
InChI 键 |
VUKDOSJSMSLHFQ-WFAVMJPPSA-N |
手性 SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC4=CC=CC=C4)/C=C/S(=O)(=O)C5=CC=CC=C5 |
规范 SMILES |
C1CN(CCN1CCOC(=O)C2=CC=C(C=C2)N=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC4=CC=CC=C4)C=CS(=O)(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


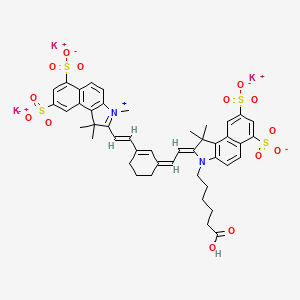
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
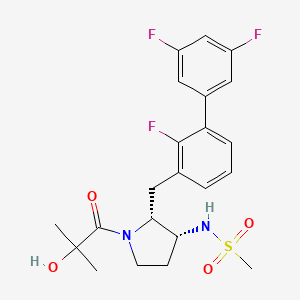
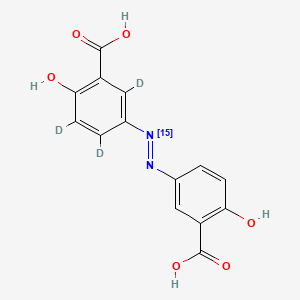
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
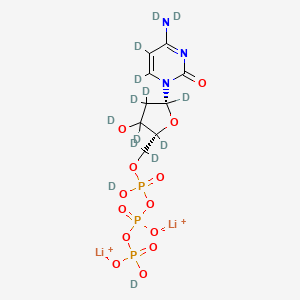
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
